Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate

Oral peptide delivery Intestinal permeation enhancer Tight junction modulation

Oral peptide bioavailability remains a critical formulation challenge, with most macromolecules exhibiting negligible GI absorption. Salcaprozate Sodium (SNAC) is the only FDA GRAS intestinal permeation enhancer clinically validated in an approved oral peptide product (Rybelsus®), offering a unique combination of gastric pepsin inhibition and pH-elevating activity absent from C10/C8 alternatives. • Enables passive transcellular permeation without tight junction disruption at non-cytotoxic concentrations, confirmed by head-to-head Caco-2 studies vs. sodium caprate • FDA GRAS status and inclusion in an approved NDA product reduce IND/NDA regulatory documentation burden versus non-GRAS permeation enhancers • Available in research to GMP grades with full analytical characterization; immediate global dispatch from stocked inventory

Molecular Formula C15H21NNaO4
Molecular Weight 302.32 g/mol
CAS No. 203787-91-1
Cat. No. B1663544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium N-(8-(2-hydroxybenzoyl)amino)caprylate
CAS203787-91-1
SynonymsSNAC; sodium 8-((2-hydroxybenzoyl) amino) octanoate;  N-(8-(2-hydroxybenzoyl)amino)caprylate;  N-(8-(2-hydroxybenzoyl)amino)caprylate sodium;  N-SNAC;  salcaprozate sodium;  SNAC sodium
Molecular FormulaC15H21NNaO4
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O.[Na]
InChIInChI=1S/C15H21NO4.Na/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19);
InChIKeyRYXLCKUMPSGTIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite powder
SolubilityDMSO (Slightly), Methanol (Slightly)

Structure & Identifiers


Interactive Chemical Structure Model





SNAC: Oral Permeation Enhancement Baseline


Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate (SNAC, CAS 203787-91-1), also referred to as salcaprozate sodium, is a synthetic N-acylated amino acid derivative of salicylic acid [1]. It functions as an intestinal permeation enhancer (PE) specifically designed to facilitate the oral absorption of macromolecules, including peptides and proteins, that otherwise exhibit negligible oral bioavailability [2]. SNAC is the enabling excipient in the FDA-approved oral semaglutide tablet (Rybelsus®) and is recognized as one of the two most clinically advanced intestinal permeation enhancers in oral peptide delivery [3].

Transcellular permeation research — non-TJ-opening mechanism reported
Gastric pH elevation and pepsin inhibition for acid-labile peptide payloads
GRAS-designated excipient with approved-product regulatory precedent

SNAC: Why Substitution Fails


While sodium caprate (C10) and sodium caprylate (C8) are also medium-chain fatty acid-based permeation enhancers, direct substitution with SNAC is precluded by fundamentally distinct mechanisms of action, differential regulatory status, and formulation-dependent performance characteristics [1]. Head-to-head Caco-2 studies demonstrate that C10 acts via tight junction (TJ) opening and paracellular flux enhancement, whereas SNAC does not increase paracellular permeability except at cytotoxic concentrations [2]. Furthermore, SNAC possesses a unique gastric pH-elevating and pepsin-inhibiting effect critical for protecting acid-labile peptides like semaglutide—a property not shared by C10 or C8 [1]. Clinically, SNAC holds FDA GRAS status and is approved in a commercial oral peptide product, while C10 and C8 have different regulatory classifications and are associated with distinct formulation technologies (GIPET® and TPE®, respectively) [1][3]. The following quantitative evidence details exactly where SNAC diverges from its closest comparators.

Mechanism Transcellular permeation; no paracellular flux enhancement reported at non-cytotoxic concentrations C10/C8 act via tight junction opening and paracellular flux — mechanism divergence may shift permeation profile
Gastric protection Reported gastric pH elevation and pepsin inhibition Gastric protection function not reported for C10 or C8 — acid-labile payload stability context may differ
Regulatory context GRAS designation with approved drug-product inclusion precedent C10 holds food additive status only — regulatory classification context differs and may require review

SNAC vs. Sodium Caprate: Head-to-Head Guide


Mechanistic Divergence: Paracellular Flux

In a direct head-to-head Caco-2 monolayer assay, sodium caprate (C10) at 8.5 mM reversibly reduced transepithelial electrical resistance (TEER) and increased FITC-4000 (FD4) permeability, indicating paracellular flux enhancement. In contrast, SNAC had no effect on either TEER or FD4 permeability at any concentration except those that were overtly cytotoxic [1]. Furthermore, C10 induced reorganization of three tight junction proteins (claudin-4, claudin-5, and occludin), whereas SNAC only affected claudin-5 localization, underscoring fundamentally distinct barrier perturbation mechanisms [1]. SNAC was less potent than C10 at inducing lysosomal changes, nuclear changes, and plasma membrane perturbation [1].

Paracellular Flux Mechanism
Head-to-head
SNAC: no FD4 flux increase at non-cytotoxic concentrations. C10: 8.5 mM reversibly reduced TEER and increased FD4 permeability; induced claudin-4, claudin-5, and occludin reorganization.
Mechanism context guides enhancer selection for target barrier property.
Caco-2 monolayer; FITC-4000 marker; TEER measurement.
Oral peptide delivery Intestinal permeation enhancer Tight junction modulation

GRAS vs. Food Additive Status

SNAC has obtained Generally Recognized as Safe (GRAS) status from the U.S. FDA and is FDA-approved as a component of a medical food (Eligen®-Vitamin B12) and as an excipient in the approved drug product Rybelsus® (oral semaglutide) [1][2]. In contrast, sodium caprate (C10) has a long history of use in humans but holds only food additive status, not GRAS designation for pharmaceutical excipient use [1]. Additionally, SNAC is the only permeation enhancer approved in an oral formulation designed to improve oral bioavailability of a macromolecule [2].

Regulatory Classification
Head-to-head
SNAC: GRAS status; FDA-approved medical food component; approved drug product excipient. C10: food additive status only; not GRAS.
Supports regulatory pathway context review for excipient selection.
U.S. FDA framework; pharmaceutical excipient classification.
Regulatory approval Excipient safety GRAS status

Gastric pH Elevation & Pepsin Inhibition

SNAC exhibits a unique mechanism in the gastric environment that is not shared by sodium caprate (C10). Specifically, SNAC acts to elevate local gastric pH and inhibit pepsin activity, thereby protecting acid-labile and protease-sensitive peptide payloads such as semaglutide from degradation prior to absorption [1][2]. This pH-elevating and monomer-inducing effect in the stomach is an additional, recently advocated mechanism for SNAC that is critical for enabling oral delivery of GLP-1 receptor agonists [1].

Gastric Protection Function
Head-to-head
SNAC: demonstrated gastric pH elevation and pepsin inhibition. C10: no reported gastric protective effect.
Supports acid-labile peptide protection review in gastric environment.
In vivo and ex vivo stomach models; semaglutide payload context.
Gastric peptide protection pH buffering Enzymatic degradation inhibition

Gastric Mucosae Permeation Enhancement

In ex vivo studies using isolated rat gastrointestinal tissues, a specific permeation-enhancing effect was measured for SNAC across isolated rat gastric mucosae, whereas sodium caprate (C10) did not exhibit this gastric-specific enhancement [1]. Both SNAC and C10 enhanced permeability across rat intestinal tissue mucosae (jejunum and colon), confirming shared intestinal permeation capacity, but only SNAC demonstrated activity in the stomach [1].

Gastric Tissue Permeation
Head-to-head
SNAC: specific enhancing effect measured across isolated rat gastric mucosae. C10: no gastric-specific permeation enhancement reported.
Supports gastric-targeted delivery research context.
Isolated rat gastric mucosae; ex vivo tissue transport studies.
Regional intestinal absorption Gastric mucosae Ex vivo tissue models

Clinical Oral Bioavailability Comparison

In human clinical trials, tablets containing either SNAC or sodium caprate (C10) as permeation enhancers induce single-digit, highly variable increases in oral bioavailability of peptide payloads [1]. Analysis of 20-30 years of literature comparing the safety and efficacy of C10 and SNAC as PEs indicates that oral bioavailability for both can reach approximately 5%, with mean values near approximately 1% . For SNAC specifically, the oral bioavailability of semaglutide co-formulated with SNAC is approximately 0.4–1%, with population pharmacokinetic modeling estimating a mean of 0.8% under recommended dosing conditions [2].

Oral Bioavailability Context
Cross-study
Both yield single-digit oral bioavailability (~1% mean). SNAC with semaglutide: ~0.4–1% (population PK estimate 0.8%). C10: up to ~5% in some studies.
Comparable magnitude supports secondary differentiator review.
Human clinical trials; various peptide payloads; cross-study comparison.
Oral bioavailability Clinical pharmacokinetics Peptide absorption

Blood-Brain Barrier Integrity

In rat pharmacokinetic studies, oral co-dosing of SNAC with intravenous infusions of two poorly brain-penetrant compounds (quinidine and gabapentin) did not increase the brain interstitial fluid-to-plasma ratio or total brain-to-plasma ratio for either compound [1]. This finding implies that SNAC is effective only in the intestine at pharmacologically relevant concentrations and does not systemically alter blood-brain barrier permeability [1]. SNAC was also found to have oral bioavailability of almost 40% in rats, yet its systemic absorption does not translate to off-target permeation enhancement at distant sites [1].

Systemic Barrier Selectivity
Class-level
Oral SNAC co-dosing did not increase brain ISF:plasma ratio or total brain:plasma ratio for quinidine or gabapentin in rat studies.
GI-restricted activity may support barrier selectivity context review.
Rat model; single-study context; data to verify.
Pharmacokinetics Blood-brain barrier Systemic safety

SNAC: Application Scenarios


Oral Delivery of Acid-Labile Peptides

SNAC is uniquely suited for oral formulations of peptides that require protection from gastric acid and pepsin-mediated degradation. Its demonstrated pH-elevating and pepsin-inhibiting effect in the stomach [1][2], combined with specific permeation enhancement across gastric mucosae [3], makes it the enabling excipient for gastric peptide absorption strategies. This application is validated by the commercial success of Rybelsus® (oral semaglutide), the first FDA-approved oral GLP-1 receptor agonist, which relies entirely on SNAC for both gastric protection and permeation enhancement [1].

GRAS-Based Formulation Development

For pharmaceutical development programs seeking to minimize regulatory uncertainty, SNAC offers a clear advantage over alternative permeation enhancers due to its FDA GRAS designation and inclusion in an approved drug product [4]. This established safety and regulatory profile reduces the documentation burden for Investigational New Drug (IND) applications and New Drug Applications (NDA) compared to permeation enhancers lacking GRAS status or prior drug product approval [4].

Transcellular Permeation Enhancement

SNAC is the preferred permeation enhancer when the formulation objective is to increase passive transcellular permeation via non-covalent complexation and increased lipophilicity of the payload, without inducing tight junction opening or paracellular flux [5][6]. Head-to-head Caco-2 studies confirm that SNAC does not increase FD4 paracellular permeability at non-cytotoxic concentrations, unlike sodium caprate (C10) which acts via TJ reorganization [6]. This mechanistic specificity is critical for payloads where paracellular enhancement is either unnecessary or undesirable.

Gastric-Targeted Peptide Delivery Systems

SNAC‘s unique gastric permeation enhancement activity, demonstrated in isolated rat gastric mucosae [3], positions it as the excipient of choice for gastric-targeted oral peptide delivery systems. Sodium caprate (C10) lacks this gastric-specific activity [3], limiting its utility to intestinal targeting. For solid dosage forms designed for gastric retention and absorption (e.g., erodible tablets), SNAC enables stomach-focused delivery strategies that are not feasible with C10-based formulations.

Application
Selection Property
Validation Focus
Acid-labile peptide formulation studies
Gastric protection profile
pH elevation and pepsin inhibition endpoint review
Excipient regulatory pathway review
Regulatory classification context
GRAS designation documentation review
Transcellular permeation research
Transcellular mechanism specificity
TEER and paracellular marker exclusion
Gastric-targeted delivery research
Gastric tissue permeation activity
Gastric mucosae transport assay review

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